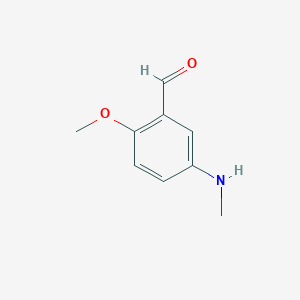

2-Methoxy-5-(methylamino)benzaldehyde

Description

Contextualization within Substituted Benzaldehyde (B42025) Chemistry

Substituted benzaldehydes are a class of organic compounds characterized by a benzene (B151609) ring bearing a formyl (-CHO) group and at least one other substituent. These compounds are fundamental building blocks in organic synthesis due to the reactivity of the aldehyde group and the influence of the other substituents on the aromatic ring. The aldehyde functionality readily participates in a variety of chemical transformations, making these compounds versatile precursors.

Interactive Table: Common Reactions of Benzaldehydes

| Reaction Name | Reagents | Product Type | Description |

| Wittig Reaction | Phosphonium ylide | Alkene | Forms a carbon-carbon double bond at the carbonyl position. |

| Grignard Reaction | Organomagnesium halide (e.g., RMgBr) | Secondary Alcohol | Adds an alkyl/aryl group to the carbonyl carbon. |

| Reduction | NaBH₄ or LiAlH₄ | Primary Alcohol | Reduces the aldehyde to a primary alcohol. |

| Oxidation | KMnO₄ or H₂CrO₄ | Carboxylic Acid | Oxidizes the aldehyde to a carboxylic acid. researchgate.net |

| Friedländer Synthesis | 2-aminobenzaldehyde (B1207257) derivatives | Quinoline (B57606) | A condensation reaction used to synthesize quinolines. wikipedia.org |

| Henry Reaction | Nitroalkane, Base | β-Nitro Alcohol | A base-catalyzed C-C bond-forming reaction. researchgate.net |

Significance of Methoxy (B1213986) and Methylamino Functionalities in Aromatic Systems

The chemical character of 2-Methoxy-5-(methylamino)benzaldehyde is largely defined by its methoxy (-OCH₃) and methylamino (-NHCH₃) groups. Both substituents significantly modulate the electron density and reactivity of the aromatic ring.

The methoxy group is considered an activating group in electrophilic aromatic substitution. libretexts.orgminia.edu.eg It exerts a dual electronic effect: a powerful electron-donating resonance (or mesomeric) effect by virtue of the oxygen's lone pairs, and a weaker electron-withdrawing inductive effect due to the oxygen's high electronegativity. stackexchange.com The resonance effect is dominant, increasing the electron density of the benzene ring, particularly at the ortho and para positions. libretexts.org Consequently, the methoxy group is a strong ortho, para-director, making these positions more susceptible to electrophilic attack. libretexts.org

The methylamino group , a secondary amine, is also a potent activating group and an ortho, para-director. minia.edu.eg Similar to the methoxy group, the nitrogen atom possesses a lone pair of electrons that can be delocalized into the aromatic π-system. This strong electron-donating resonance effect substantially increases the ring's nucleophilicity and reactivity towards electrophiles. minia.edu.eg

In this compound, these two activating groups work in concert. The methoxy group is at position 2 (ortho to the aldehyde) and the methylamino group is at position 5 (meta to the aldehyde). Their combined electron-donating properties make the aromatic ring significantly more electron-rich than unsubstituted benzaldehyde.

Interactive Table: Properties of Methoxy and Methylamino Groups on an Aromatic Ring

| Functional Group | Formula | Electronic Effect (Resonance) | Electronic Effect (Inductive) | Directing Effect | Impact on Ring Reactivity |

| Methoxy | -OCH₃ | Strong Electron-Donating (+R) stackexchange.com | Weak Electron-Withdrawing (-I) stackexchange.com | Ortho, Para libretexts.org | Activating libretexts.org |

| Methylamino | -NHCH₃ | Strong Electron-Donating (+R) minia.edu.eg | Weak Electron-Withdrawing (-I) | Ortho, Para minia.edu.eg | Strongly Activating minia.edu.eg |

Overview of Research Trajectories for Related Chemical Entities

While specific research on this compound is not extensively documented in readily available literature, the research trajectories of closely related compounds provide a clear indication of its potential applications. Substituted aminobenzaldehydes and methoxybenzaldehydes are highly valued as intermediates in the synthesis of pharmaceuticals, dyes, and other functional organic materials. solubilityofthings.comwiserpub.comgoogle.com

A prominent area of research involves using these types of molecules to synthesize Schiff bases . These are compounds formed by the condensation of a primary amine with an aldehyde. For instance, substituted salicylaldehydes (hydroxy- and methoxy-substituted benzaldehydes) are reacted with various amines, such as methoxybenzylamines, to create Schiff base ligands. mdpi.com These ligands can then be used to form metal complexes with potential applications in catalysis and medicinal chemistry, including anticancer and DNA-cleaving agents. mdpi.com

Furthermore, aminobenzaldehydes are crucial precursors for building heterocyclic ring systems. 2-Aminobenzaldehyde, for example, is a key starting material for the Friedländer synthesis of quinolines, an important structural motif in many pharmaceuticals. wikipedia.orgorgsyn.org The synthesis of 2-aminobenzaldehyde itself is an area of active research, with methods involving the reduction of 2-nitrobenzaldehyde (B1664092) using various reagents. orgsyn.orggoogle.com

The synthesis of other polysubstituted benzaldehydes, such as 2-hydroxy-5-methoxybenzaldehyde (B1199172) and 2,5-dimethyl substituted benzaldehydes, highlights their role as versatile intermediates for more complex targets. acs.orgwikipedia.org These compounds serve as foundational molecules that can be further modified, demonstrating a clear research trend focused on leveraging the unique reactivity of substituted benzaldehydes for constructing diverse and complex molecular architectures. researchgate.netliberty.edu

Interactive Table: Research Applications of Related Benzaldehyde Derivatives

| Compound Name | Key Functional Groups | Research Application Area | Reference |

| 2-Aminobenzaldehyde | Amino, Aldehyde | Synthesis of quinolines (Friedländer synthesis), ligand synthesis. wikipedia.org | |

| 4-Aminobenzaldehyde | Amino, Aldehyde | Precursor for pharmaceuticals and azo dyes. solubilityofthings.com | |

| 2-Nitrobenzaldehyde | Nitro, Aldehyde | Precursor for 2-aminobenzaldehyde, synthesis of Schiff bases, hydrazones. wiserpub.comorgsyn.org | |

| 2-Hydroxy-5-methoxybenzaldehyde | Hydroxyl, Methoxy, Aldehyde | Intermediate in the synthesis of other substituted benzaldehydes (e.g., 2,5-dimethoxybenzaldehyde). wikipedia.org | |

| Salicylaldehyde (B1680747) | Hydroxyl, Aldehyde | Synthesis of Schiff base ligands for metal complexes with biological activity. mdpi.com | |

| Methoxybenzylamine | Methoxy, Benzylamine | Reagent for Schiff base synthesis. mdpi.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-(methylamino)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-10-8-3-4-9(12-2)7(5-8)6-11/h3-6,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPARCSAUPVNQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1)OC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Preparation of 2 Methoxy 5 Methylamino Benzaldehyde

Established Synthetic Routes to 2-Methoxy-5-(methylamino)benzaldehyde

The preparation of this compound is not commonly detailed as a single, direct synthesis in readily available literature. However, its structure lends itself to logical synthetic disconnections, suggesting plausible routes based on well-established organic reactions. These routes typically involve the sequential functionalization of a benzaldehyde (B42025) or a related benzene (B151609) derivative.

Synthesis via Methylation of Quinoline (B57606) and Oxidative Ring Opening

The synthesis of substituted benzaldehydes from quinoline via methylation and subsequent oxidative ring opening is not a conventional or widely reported method. The oxidation of the quinoline ring system, a bicyclic aromatic heterocycle, typically results in the cleavage of the benzene ring, leaving the pyridine (B92270) ring intact.

For instance, the ozonolysis of quinoline, followed by an oxidative work-up, yields pyridine-2,3-dicarboxylic acid. rsc.orgrsc.org This process involves the cleavage of the carbon-carbon double bonds within the benzene portion of the quinoline molecule. rsc.orgrsc.org Similarly, strong oxidizing agents like potassium permanganate (B83412) (KMnO4) also tend to oxidize the benzene ring of quinoline, leading to the formation of pyridine-2,3-dicarboxylic acid (quinolinic acid). brainly.in These reactions highlight that the benzene ring of quinoline is more susceptible to oxidative cleavage than the pyridine ring. Consequently, this pathway is not a direct or practical route for the synthesis of substituted benzaldehydes like this compound.

Approaches for Introducing the Methylamino Group to Benzaldehyde Scaffolds

A common and effective method for introducing a methylamino group onto an aromatic ring is through the N-methylation of a primary aromatic amine. In the context of synthesizing this compound, this would typically involve the methylation of a 5-amino-2-methoxybenzaldehyde (B3214246) precursor.

Several methods exist for the N-methylation of aromatic amines:

Eschweiler-Clarke Reaction: This classic method involves the reaction of a primary or secondary amine with excess formaldehyde (B43269) and formic acid. mdpi.com The formaldehyde and formic acid together serve as the methylating agent, with formic acid also acting as the reducing agent. mdpi.com This one-pot reaction is often efficient for producing N-methylated and N,N-dimethylated amines. mdpi.com

Reductive Amination with Formaldehyde and a Reducing Agent: A more modern approach involves the reaction of the primary amine with formaldehyde to form an intermediate imine or aminal, which is then reduced in situ by a reducing agent such as sodium borohydride (B1222165), sodium cyanoborohydride, or through catalytic hydrogenation. nih.gov This method offers the advantage of milder reaction conditions compared to the classical Eschweiler-Clarke reaction.

Use of Methylating Agents: Direct alkylation with methylating agents like methyl iodide or dimethyl sulfate (B86663) can be used, but this method often suffers from a lack of selectivity, leading to over-methylation and the formation of quaternary ammonium (B1175870) salts, especially with the increased nucleophilicity of the secondary amine product. acs.org

Strategies for Methoxy (B1213986) Group Incorporation in Substituted Benzaldehydes

The incorporation of a methoxy group onto a benzaldehyde scaffold is typically achieved through the methylation of a corresponding hydroxybenzaldehyde. The Williamson ether synthesis is the most common method employed for this transformation.

This reaction involves the deprotonation of the hydroxyl group with a base to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction with a methylating agent.

Common reagents for this process include:

Dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate or sodium hydroxide. google.com

The choice of base and solvent is crucial for the efficiency of the reaction, with polar aprotic solvents often being favored.

A plausible synthetic strategy for this compound could, therefore, begin with a precursor such as 2-hydroxy-5-nitrobenzaldehyde. The hydroxyl group would first be methylated, followed by the reduction of the nitro group to a primary amine, and finally, the N-methylation of the resulting amino group.

Precursor Chemistry and Starting Materials for this compound Synthesis

The synthesis of this compound relies on the availability of suitably functionalized precursors. A logical and plausible synthetic pathway would commence from readily available starting materials that can be sequentially modified to introduce the required functional groups.

A potential synthetic sequence could start from 2-hydroxy-5-nitrobenzaldehyde . This precursor contains the aldehyde group and a hydroxyl group in the correct positions, along with a nitro group that can be later converted to the methylamino group.

The key precursors and starting materials for a multi-step synthesis are outlined in the table below:

| Compound Name | Role in Synthesis |

| 4-Methoxyphenol | A potential starting material for the synthesis of 2-hydroxy-5-methoxybenzaldehyde (B1199172) via formylation reactions like the Reimer-Tiemann reaction. wikipedia.org |

| 2-Hydroxy-5-nitrobenzaldehyde | A key precursor containing the aldehyde and hydroxyl groups, with a nitro group for later conversion. |

| 2-Methoxy-5-nitrobenzaldehyde (B1583642) | An intermediate formed by the methylation of 2-hydroxy-5-nitrobenzaldehyde. |

| 2-Methoxy-5-aminobenzaldehyde | An intermediate formed by the reduction of the nitro group of 2-methoxy-5-nitrobenzaldehyde. |

| Methylating Agents (e.g., Dimethyl sulfate, Methyl iodide) | Reagents for the methylation of the hydroxyl and amino groups. |

| Reducing Agents (e.g., Fe/HCl, SnCl2/HCl, Catalytic Hydrogenation) | Reagents for the reduction of the nitro group to an amino group. |

| Formaldehyde and Formic Acid (or other reducing agents) | Reagents for the N-methylation of the amino group. |

Reaction Conditions and Optimization Strategies for Enhanced Yield and Purity

| Synthetic Step | Key Reaction Parameters | Optimization Strategies |

| O-Methylation of 2-hydroxy-5-nitrobenzaldehyde | Base (e.g., K2CO3, NaOH), Methylating Agent (e.g., (CH3)2SO4), Solvent (e.g., Acetone, DMF), Temperature, Reaction Time | - Screening of different bases and solvents to maximize yield and minimize side reactions.- Stoichiometric control of the methylating agent to prevent unwanted reactions.- Optimization of temperature to ensure a reasonable reaction rate without decomposition. |

| Reduction of 2-methoxy-5-nitrobenzaldehyde | Reducing Agent (e.g., Fe/HCl, SnCl2/HCl, H2/Pd-C), Solvent (e.g., Ethanol (B145695), Acetic Acid), Temperature, pH | - Selection of the reducing agent based on functional group tolerance and efficiency.- Control of pH, especially in metal/acid reductions, to ensure complete reaction.- Optimization of temperature and pressure for catalytic hydrogenation to achieve high conversion. |

| N-Methylation of 2-methoxy-5-aminobenzaldehyde | Methylating System (e.g., HCHO/HCOOH, HCHO/NaBH4), Stoichiometry of Reagents, Solvent, Temperature, Reaction Time | - Careful control of the stoichiometry of formaldehyde and the reducing agent to favor mono-methylation and prevent di-methylation.- Optimization of pH, as the formation of the intermediate imine is pH-dependent.- Screening of different reducing agents for reductive amination to find the one with the best selectivity and yield. |

For reductive amination, the choice of the reducing agent is critical. Sodium triacetoxyborohydride (B8407120) is often a mild and selective reagent for this transformation. The reaction conditions should be optimized to minimize side reactions such as the reduction of the aldehyde group of the starting material or product.

Purification Techniques for Synthesized this compound

The final step in the synthesis is the purification of the crude this compound to obtain a product of high purity. The choice of purification technique depends on the physical properties of the compound (e.g., solid or liquid) and the nature of the impurities.

Recrystallization: If the product is a solid, recrystallization is a powerful technique for purification. illinois.edusemanticscholar.org The selection of an appropriate solvent system is crucial. mt.com The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while the impurities should either be very soluble or insoluble at all temperatures. mt.com A trial-and-error approach with a range of solvents of varying polarities is often necessary to identify the optimal recrystallization solvent or solvent mixture.

Column Chromatography: This is a versatile purification method for both solid and liquid compounds. researchgate.net For substituted benzaldehydes, silica (B1680970) gel is a common stationary phase. The mobile phase, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane), is chosen to achieve good separation between the desired product and any impurities. acs.org Given the presence of an amino group, which can interact strongly with the acidic silica gel, it may be necessary to add a small amount of a basic modifier, such as triethylamine, to the eluent to prevent tailing and improve the separation. researchgate.net

Distillation: If the product is a liquid with a sufficiently high boiling point and is thermally stable, vacuum distillation can be an effective purification method to separate it from non-volatile impurities.

Acid-Base Extraction: The presence of the basic methylamino group allows for purification by acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid to extract the amine into the aqueous phase as its salt. The aqueous layer can then be basified to regenerate the free amine, which can then be extracted back into an organic solvent. This technique is particularly useful for removing non-basic impurities.

Despite a comprehensive search for scientific literature and spectroscopic data, specific experimental ¹H NMR, ¹³C NMR, FTIR, and Raman spectra for the compound "this compound" are not available in the public domain through the accessed databases and research journals.

The information required to generate a thorough and scientifically accurate article detailing the advanced structural elucidation and spectroscopic characterization of this specific molecule could not be located. Searches for synthesis papers, which would typically include such characterization data, were also unsuccessful in yielding the necessary spectra.

While data exists for structurally related compounds such as 2-methoxybenzaldehyde (B41997), 4-(dimethylamino)benzaldehyde, and 2-methoxy-5-methylbenzaldehyde, the strict requirement to focus solely on "this compound" and to include detailed, specific research findings and data tables for it, cannot be met without the actual experimental data for the compound .

Therefore, the generation of the requested article with the specified outline and content inclusions is not possible at this time.

Advanced Structural Elucidation and Spectroscopic Characterization

Vibrational Spectroscopy Investigations

Inelastic Neutron Scattering (INS) for Vibrational Dynamics

No published research studies detailing the use of Inelastic Neutron Scattering to analyze the vibrational and lattice dynamics of solid-state 2-Methoxy-5-(methylamino)benzaldehyde were found. Therefore, experimental data on its phonon modes and molecular vibrations as determined by INS is not available.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Specific ESI-MS analyses detailing the fragmentation pathways of this compound are not available in the scientific literature. While this technique is suitable for determining the molecular weight of the compound, detailed fragmentation patterns from published studies could not be retrieved.

There are no specific, published LC-MS-ESI methods or research findings dedicated to the analysis of this compound. Consequently, data regarding its retention time, separation from related compounds, and detection parameters under various chromatographic conditions are not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Authoritative UV-Vis absorption spectra for this compound, along with the corresponding analysis of its specific electronic transitions (e.g., π→π* or n→π*), are not documented in available research papers or spectral databases.

X-ray Crystallography for Solid-State Molecular Architecture

A crystal structure for this compound has not been deposited in crystallographic databases. As a result, no SCXRD data is available to describe its absolute configuration, solid-state conformation, unit cell parameters, bond lengths, or intermolecular interactions.

Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

While a specific analysis for this compound is not available, the functional groups present—aldehyde, methoxy (B1213986), and secondary amine—suggest the potential for various non-covalent interactions that would govern its molecular assembly.

Hydrogen Bonding: The methylamino group (-NHCH₃) provides a hydrogen bond donor (the N-H bond) and a hydrogen bond acceptor (the nitrogen lone pair). The carbonyl oxygen of the aldehyde group (C=O) and the oxygen of the methoxy group (-OCH₃) are both strong hydrogen bond acceptors. Consequently, significant intermolecular hydrogen bonding of the N-H···O type would be expected, linking molecules together. Intramolecular hydrogen bonds are less likely due to the substitution pattern.

Other Interactions: Weaker C-H···O interactions, similar to those observed in the crystal structure of 2-methoxybenzaldehyde (B41997), are also plausible. researchgate.net In 2-methoxybenzaldehyde, these interactions lead to the formation of dimers. researchgate.net The electronic effects of the electron-donating methoxy and methylamino groups would also influence the charge distribution of the aromatic ring, potentially affecting how the molecules pack together.

Crystal System and Space Group Determination

The crystal system and space group for this compound have not been experimentally determined and reported in the available literature. This information can only be obtained through single-crystal X-ray diffraction analysis.

For context, the related compound 2-methoxybenzaldehyde crystallizes in the tetragonal space group P4₃, with an asymmetric unit composed of four independent molecules. researchgate.net However, the introduction of the methylamino group and its strong hydrogen bonding capabilities would likely lead to a different packing arrangement, and therefore a different crystal system and space group for this compound. The specific arrangement would seek to optimize the packing efficiency and maximize the strength of intermolecular forces, particularly the anticipated N-H···O hydrogen bonds.

Reactivity and Derivatization in Organic Synthesis

Reactions Involving the Aldehyde Moiety

The aldehyde group is a primary site of reactivity in 2-Methoxy-5-(methylamino)benzaldehyde, readily undergoing nucleophilic addition and redox reactions.

Schiff Base Formation and Subsequent Transformations

The reaction of this compound with primary amines leads to the formation of imines, commonly known as Schiff bases. masterorganicchemistry.com This condensation reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the final imine product. The general structure of a Schiff base is characterized by the C=N double bond, where the nitrogen atom is connected to an alkyl or aryl group. researchgate.net

The formation of Schiff bases is a versatile method for introducing new functional groups and extending the molecular framework. These imine compounds can serve as intermediates for the synthesis of a variety of other molecules. For instance, Schiff bases derived from substituted benzaldehydes can be used to synthesize various heterocyclic compounds and can also chelate with metal ions to form stable complexes. nih.govresearchgate.net

| Reactant 1 | Reactant 2 | Product Type | Key Feature |

| This compound | Primary Amine (R-NH₂) | Schiff Base (Imine) | Azomethine group (C=N) |

Subsequent transformations of the resulting Schiff base can include reduction to a secondary amine or reaction with organometallic reagents to form new carbon-carbon bonds.

Oxidation Reactions of the Aldehyde Group

The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid. This transformation can be achieved using a variety of oxidizing agents. For example, the oxidation of substituted benzaldehydes to their corresponding benzoic acids has been demonstrated using reagents such as tetraethylammonium (B1195904) bromochromate (TEABC). arabjchem.org The reaction mechanism for such oxidations often involves the formation of a chromate (B82759) ester intermediate. arabjchem.org The presence of the electron-donating methoxy (B1213986) and methylamino groups on the aromatic ring can influence the rate of oxidation.

| Starting Material | Oxidizing Agent | Product |

| This compound | e.g., Tetraethylammonium bromochromate (TEABC) | 2-Methoxy-5-(methylamino)benzoic acid |

Reduction Reactions of the Aldehyde Group

The aldehyde moiety can be selectively reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). rsc.org For instance, the reduction of various substituted benzaldehydes to their corresponding benzyl (B1604629) alcohols is a well-established synthetic procedure. researchgate.netarchive.org The reaction with sodium borohydride is typically carried out in an alcoholic solvent. The rate of reduction can be influenced by the electronic nature of the substituents on the aromatic ring.

| Starting Material | Reducing Agent | Product |

| This compound | e.g., Sodium Borohydride (NaBH₄) | (2-Methoxy-5-(methylamino)phenyl)methanol |

Aldol (B89426) Condensation Reactions with Substituted Benzaldehydes

This compound can participate in aldol condensation reactions with enolizable ketones or aldehydes. orientjchem.org In a base-catalyzed mixed aldol condensation, a carbanion is formed from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde (B42025). orientjchem.org The resulting β-hydroxy ketone can then undergo dehydration to form an α,β-unsaturated carbonyl compound. orientjchem.org The reactivity in these condensations can be influenced by the substituents on the benzaldehyde ring. Electron-withdrawing groups on the benzaldehyde can accelerate the rate of reaction. acs.org

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

| This compound | Ketone (e.g., Acetone) | Base (e.g., NaOH) | α,β-Unsaturated Ketone |

Reactions Involving the Methylamino Functional Group

The methylamino group, being an electron-donating group, influences the reactivity of the aromatic ring and can itself participate in chemical transformations.

Electrophilic Substitution Reactions on the Amino Group

While the primary focus of electrophilic substitution is often on the aromatic ring, the nitrogen atom of the methylamino group possesses a lone pair of electrons, making it nucleophilic. It can react with various electrophiles. For example, the nitrogen can be acylated by reaction with acyl chlorides or anhydrides to form amides. It can also be alkylated with alkyl halides. These reactions would modify the properties of the amino group and, consequently, its electronic influence on the rest of the molecule.

| Reactant | Electrophile | Product Type |

| This compound | Acyl Chloride (R-COCl) | N-acyl-N-methyl-aminobenzaldehyde |

| This compound | Alkyl Halide (R-X) | N-alkyl-N-methyl-aminobenzaldehyde |

Amine Reactivity in Condensation and Cyclization Reactions

The presence of both an aldehyde and a secondary amine group on the same aromatic scaffold allows for participation in various condensation and cyclization reactions. The aldehyde function is a prime site for reactions with active methylene (B1212753) compounds, while the amine can act as a nucleophile or be transformed into other functional groups that facilitate cyclization.

A prominent reaction involving the aldehyde group is the Knoevenagel condensation, which involves the reaction of an aldehyde with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), typically in the presence of a basic catalyst. rsc.orgnih.gov This reaction leads to the formation of a new carbon-carbon double bond. For this compound, this reaction would produce α,β-unsaturated compounds, which are versatile intermediates in organic synthesis. nih.gov The electron-donating nature of the methylamino and methoxy substituents can increase the electron density on the aldehyde's carbonyl carbon, potentially modulating its reactivity in such condensations.

Following an initial condensation or another modification, the methylamino group can participate in intramolecular cyclization reactions. For instance, if the aldehyde is reacted with a partner that introduces a carboxylic acid or another electrophilic center, the proximate methylamino group can act as an intramolecular nucleophile to form a heterocyclic ring system. Such sequences, involving condensation followed by cyclization, are efficient methods for constructing complex fused-ring structures. nih.govmdpi.com

| Reaction Type | Reactant | Key Feature | Potential Product |

| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) | C=C bond formation | α,β-Unsaturated Carbonyl Compound |

| Intramolecular Cyclization | Bifunctional Reagent | Amine acts as internal nucleophile | Fused Heterocyclic System |

Transformations at the Methoxy Group

The methoxy group (-OCH₃) is a common feature in many organic molecules and can undergo specific transformations, primarily involving the cleavage of the ether bond.

The cleavage of the aryl methyl ether in this compound to yield the corresponding phenol (B47542) is a key transformation. This de-methylation is typically achieved under harsh conditions using strong reagents. Common methods involve treatment with strong protic acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BCl₃). nih.gov These reagents facilitate the nucleophilic displacement of the methyl group, liberating the free phenol. researchgate.net The choice of reagent is critical to ensure chemoselectivity, avoiding unwanted side reactions with the other functional groups present in the molecule. nih.gov For instance, photocatalytic methods have emerged as milder alternatives for the deprotection of phenolic ethers, offering greater functional group tolerance. nih.gov

| Reagent | Reaction Type | Product Functional Group | Reference |

| Boron Tribromide (BCl₃) | Lewis Acid-Mediated Cleavage | Phenol (-OH) | nih.gov |

| Hydrobromic Acid (HBr) | Strong Acid-Mediated Cleavage | Phenol (-OH) | nih.gov |

| 2-(Diethylamino)ethanethiol | Nucleophilic Demethylation | Phenol (-OH) | researchgate.net |

The methoxy group, particularly when positioned ortho to an aldehyde, can play a role in activating the molecule for certain photochemical reactions. Benzaldehyde derivatives can undergo photoisomerization upon UV irradiation to generate highly reactive intermediates like o-quinodimethanes. These intermediates are capable of participating in Diels-Alder [4+2] cycloaddition reactions with suitable dienophiles. While this specific reactivity is well-documented for ortho-methylbenzaldehydes, the principle of photochemical activation can be relevant. Furthermore, the selective activation of C-H bonds within methoxy groups can be achieved through photocatalysis, generating radicals that can add to iminium ions formed in situ from aldehydes and anilines, demonstrating another pathway where the methoxy group directs reactivity. researchgate.net

Aromatic Ring Functionalization and Substitution Reactions

The substitution pattern on the aromatic ring of this compound is governed by the directing effects of its three substituents. The methoxy (-OCH₃) and methylamino (-NHCH₃) groups are strong activating, ortho, para-directing groups due to their ability to donate electron density to the ring through resonance. The aldehyde (-CHO) group is a deactivating, meta-directing group.

The combined influence of these groups dictates the position of subsequent electrophilic aromatic substitution. The positions ortho and para to the powerful activating groups are strongly favored.

Position 6: ortho to the methoxy group and meta to the aldehyde.

Position 4: ortho to the methylamino group and meta to the aldehyde.

Position 3: para to the methoxy group and ortho to the methylamino group.

Given the steric hindrance from the adjacent aldehyde and the strong activating effect of the amine, electrophilic attack is most likely to occur at positions 3 and 4. The specific outcome would depend on the reaction conditions and the nature of the electrophile.

Synthesis of Advanced Derivatives and Analogues of this compound

The compound serves as a scaffold for synthesizing more complex, fused heterocyclic systems with potential biological relevance.

Proposed Synthetic Pathway:

Sulfonylation of the Amine: The secondary methylamino group would first be reacted with a sulfonyl chloride (e.g., 2-chloroethanesulfonyl chloride) to form a vinyl sulfonamide. This transformation converts the amine into a precursor required for sultam ring formation.

Modification of the Aldehyde: The aldehyde group would need to be converted into a functional group capable of forming the pyrrolidine (B122466) ring. This could involve a reductive amination with an appropriate amino ester, followed by intramolecular lactamization to form a pyrrolidinone ring fused to the nitrogen of the sulfonamide.

Intramolecular Cyclization to form the Sultam Ring: The final key step would be an intramolecular cyclization to form the benzo-δ-sultam ring. Strategies for this step include intramolecular Heck reactions, Baylis-Hillman reactions, or Michael additions, depending on the specific structure of the precursor. nih.gov For example, an intramolecular Baylis-Hillman reaction can be used to form five- and six-membered sultam rings from aldehyde-vinyl sulfonamide precursors. nih.gov

Coumarin-Based Sulfonamide Derivatives

The synthesis of coumarin (B35378) sulfonamides from this compound can be accomplished through established synthetic methodologies, most notably the Knoevenagel condensation. nih.govtandfonline.comsmu.ac.za This reaction typically involves the condensation of a substituted salicylaldehyde (B1680747) with a compound containing an active methylene group. rsc.org In this context, this compound, which is a derivative of salicylaldehyde, would react with an N-aryl or N-alkyl sulfonylacetamide or a related derivative in the presence of a base catalyst like piperidine (B6355638) or an acid catalyst. nih.govnih.gov The reaction proceeds via the formation of a styryl intermediate, followed by intramolecular cyclization (lactonization) to yield the coumarin core. The methylamino and methoxy groups on the benzaldehyde ring remain as substituents on the final coumarin-sulfonamide hybrid structure.

The general synthetic approach is outlined below:

General Reaction Scheme for Coumarin-Sulfonamide Synthesis

This compound reacts with a generic N-substituted-2-sulfamoylacetate in the presence of a catalyst to yield the corresponding 6-(methylamino)-7-methoxy-coumarin-3-sulfonamide derivative.

While specific yields for this exact substrate are not documented in the reviewed literature, data from condensations of other substituted salicylaldehydes provide insight into typical reaction conditions.

| Salicylaldehyde Derivative | Active Methylene Compound | Catalyst/Solvent | Conditions | Yield |

|---|---|---|---|---|

| Substituted Salicylaldehydes | Ethyl 2-sulfamoylacetate | Piperidine / n-Butanol | 110 °C, 2-6 h | 30-84% |

| Substituted Salicylaldehydes | Anilinosulfonylacetic acids | - | - | - |

| Salicylaldehyde | Diethyl malonate | Piperidine, Acetic Acid / Ethanol (B145695) | Reflux, 7 h | Moderate-High |

| Substituted Salicylaldehydes | Meldrum's acid | Yb(OTf)3 / Solvent-free | Microwave Irradiation | 93-98% |

Benzoselenazole (B8782803) Derivatives

The synthesis of benzoselenazoles typically involves the cyclization of ortho-substituted anilines with selenium-containing reagents. jsynthchem.com Common methods often start with 2-iodoanilines or related precursors, which undergo copper-catalyzed coupling and cyclization. jsynthchem.com Synthetic routes commencing from aminobenzaldehydes for the formation of benzoselenazoles are not standard and are not well-documented in the scientific literature. Therefore, a scientifically validated pathway for the conversion of this compound to a benzoselenazole derivative cannot be detailed at this time.

Indole (B1671886) and Quinoline (B57606) Hybrid Structures

The bifunctional nature of this compound makes it a suitable precursor for the synthesis of fused heterocyclic systems like quinolines and for derivatizing existing indole structures.

Quinoline Synthesis: The Friedländer synthesis is a classic and effective method for preparing quinolines, involving the condensation of a 2-aminobenzaldehyde (B1207257) with a ketone or aldehyde containing an α-methylene group. wikipedia.orgorganicreactions.org This reaction can be catalyzed by either acids or bases. researchgate.net this compound can serve as the 2-aminobenzaldehyde component in this reaction. For example, its reaction with a ketone such as acetone, in the presence of a catalyst, would lead to an initial aldol condensation or Schiff base formation, followed by an intramolecular cyclodehydration to yield a substituted quinoline. wikipedia.org The resulting product would be a 6-methoxy-8-(methylamino)quinoline derivative.

| Reactant 1 | Reactant 2 | Catalyst Type | Key Intermediate Steps | Final Product |

|---|---|---|---|---|

| 2-Aminobenzaldehyde | Compound with α-methylene group (e.g., Ketone) | Acid or Base | Aldol condensation, Schiff base formation, Cyclodehydration | Substituted Quinoline |

Indole Hybrid Structures: While not a direct synthesis of the indole core itself, this compound can react with existing indoles to form complex hybrid structures. Acid-catalyzed reactions between indoles and secondary aminobenzaldehydes can trigger annulation/oxidation cascades. rsc.org This leads to the formation of fused systems, such as neocryptolepine (B1663133) analogues, where the benzaldehyde part fuses with the indole ring. rsc.orgrsc.org Alternatively, methods exist for the direct synthesis of indoles from 2-aminobenzaldehydes via reaction with ethyl diazoacetate in the presence of a Lewis acid, which could be applicable to N-protected derivatives of the title compound. organic-chemistry.orgacs.org

Azo Compounds and Disperse Dyes

The primary amino group (after demethylation) or the secondary methylamino group of this compound can be utilized to synthesize azo compounds, which are a cornerstone of the dye industry. nih.gov The synthesis involves a two-step process: diazotization followed by azo coupling. researchgate.net

Diazotization : The aromatic amino group is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C), to form a diazonium salt. iosrjournals.org

Azo Coupling : The resulting diazonium salt solution is then added to a solution of a coupling component. Coupling components are electron-rich aromatic compounds, such as phenols, naphthols, or other aromatic amines. iosrjournals.org The electrophilic diazonium ion attacks the electron-rich ring of the coupling component to form the characteristic azo (-N=N-) bond.

The aldehyde and methoxy groups on the ring act as auxochromes, modifying the color and dyeing properties of the final azo dye. Dyes synthesized from aminobenzaldehydes have been successfully used as disperse reactive dyes for various fabrics. researchgate.net

| Step | Reagents | Typical Temperature | Key Intermediate | Coupling Component Examples |

|---|---|---|---|---|

| Diazotization | Aminobenzaldehyde, NaNO₂, HCl | 0–5 °C | Diazonium Salt | - |

| Azo Coupling | Diazonium Salt, Coupling Agent | 0–5 °C | - | 1-Naphthol, 2-Naphthol, Resorcinol, Substituted Pyridones |

Mechanistic Studies of Reactions Involving this compound

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product formation.

Electron Transfer Processes

The functional groups within this compound are susceptible to electron transfer (ET) processes, particularly under electrochemical conditions or in the presence of strong oxidizing or reducing agents. Amines are known to undergo one-electron oxidation to form a radical cation. mdpi.com This initial step is often followed by deprotonation at the α-carbon, leading to a radical intermediate that can undergo further reactions. mdpi.com The presence of the electron-donating methoxy and methylamino groups would lower the oxidation potential of the aromatic ring, making it more susceptible to oxidation compared to unsubstituted benzaldehyde.

Intramolecular Cyclocondensation Pathways

Intramolecular cyclocondensation is a key mechanistic pathway in the formation of heterocyclic derivatives from this compound. The Friedländer synthesis of quinolines provides a clear example of such a pathway. wikipedia.org

Two primary mechanisms are proposed for the Friedländer reaction: wikipedia.org

Aldol-First Pathway : The reaction initiates with a base-catalyzed aldol condensation between the enolate of the ketone and the aldehyde group of this compound. The resulting aldol adduct then undergoes intramolecular cyclization via attack of the amino group on the ketone's carbonyl, followed by dehydration to form the aromatic quinoline ring.

Schiff Base-First Pathway : Alternatively, the reaction can begin with the formation of a Schiff base (imine) between the amino group of the benzaldehyde and the carbonyl of the ketone. This is followed by an intramolecular, base-catalyzed aldol-type condensation of the α-methylene group onto the aldehyde's original carbonyl carbon, and subsequent dehydration yields the final quinoline product.

Both pathways involve the sequential formation of C-C and C-N bonds, culminating in a stable, fused aromatic system through cyclodehydration.

Computational and Theoretical Investigations of 2 Methoxy 5 Methylamino Benzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, offering insights that are often inaccessible through experimental methods alone. For a molecule such as 2-Methoxy-5-(methylamino)benzaldehyde, these calculations can elucidate its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules due to its favorable balance of accuracy and computational cost. researchgate.net For substituted benzaldehydes, DFT is routinely used to perform geometry optimization, which involves finding the lowest energy arrangement of the atoms, corresponding to the molecule's most stable three-dimensional shape. mahendrapublications.com

The process begins by constructing an initial molecular model. Then, using a chosen functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the forces on each atom are calculated, and the geometry is iteratively adjusted until a stationary point on the potential energy surface is located. researchgate.netmahendrapublications.com The absence of imaginary frequencies in subsequent vibrational analysis confirms that this structure is a true energy minimum. researchgate.net

For a related compound, 4-methoxybenzaldehyde, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to determine its optimized structural parameters, which show good agreement with experimental X-ray diffraction data. mahendrapublications.com

Table 1: Representative Optimized Geometrical Parameters for a Substituted Benzaldehyde (B42025) (4-methoxybenzaldehyde) using DFT Data sourced from studies on analogous compounds for illustrative purposes.

| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) | Experimental Value |

|---|---|---|

| C1-C2 Bond Length (Å) | 1.393 | 1.383 |

| C=O Bond Length (Å) | 1.215 | 1.218 |

| C-O (methoxy) Bond Length (Å) | 1.358 | 1.363 |

| C2-C1-C6 Bond Angle (°) | 121.2 | 122.4 |

Ab Initio Molecular Orbital Calculations

Ab initio molecular orbital methods are another class of quantum chemical calculations that solve the Schrödinger equation without empirical parameters. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) provide a rigorous, albeit often more computationally intensive, approach to studying molecular properties. acs.org

These methods have been successfully applied to determine the molecular geometries of benzaldehyde and its derivatives. acs.org For instance, investigations into benzaldehyde and salicylaldehyde (B1680747) have utilized MP2(FC)/6-31G* level calculations to determine their structures, which were then compared with gas-phase electron diffraction data. acs.org Such studies provide precise bond lengths and angles, confirming, for example, the planarity of the equilibrium structures for these molecules. acs.org Ab initio calculations are also employed to investigate excited electronic states, helping to assign and interpret UV-visible spectra. acs.org

Basis Set Selection and Functional Comparison in Theoretical Models

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set and, for DFT, the exchange-correlation functional. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as the 6-311++G(d,p) or Dunning's correlation-consistent sets (e.g., cc-pVTZ), provide more flexibility in describing the electron distribution, generally leading to more accurate results at a higher computational cost. researchgate.netarxiv.org Smaller basis sets like 6-31G(d,p) or even 3-21G can be used for preliminary calculations or for very large systems where computational resources are limited. uni-rostock.dereddit.com

The choice of functional in DFT is also critical. Functionals come in various "rungs" of Jacob's Ladder, from the simple Local Density Approximation (LDA) to more complex Generalized Gradient Approximations (GGAs), meta-GGAs, hybrids (like the popular B3LYP), and double hybrids. vu.nl The B3LYP functional is widely used for organic molecules as it often provides a good compromise between accuracy and efficiency for geometries and vibrational frequencies. researchgate.netmahendrapublications.com However, for specific properties or systems, other functionals might be more appropriate, and it is common practice to benchmark different functionals against experimental data or higher-level calculations when available. vu.nl

Analysis of Molecular Geometry and Conformations

The three-dimensional arrangement of atoms and the ease with which different parts of the molecule can rotate relative to each other are crucial determinants of its physical and chemical properties.

Equilibrium Structures and Torsional Barriers

The equilibrium structure of this compound, like other substituted benzaldehydes, is expected to be largely planar. Computational geometry optimization can confirm this and provide precise details about bond lengths and angles. acs.org

A key conformational feature is the rotation around the single bonds, particularly the C(ring)-C(aldehyde) bond and the C(ring)-O(methoxy) bond. The energy required to rotate around these bonds is known as the torsional barrier. These barriers can be calculated by performing a series of constrained geometry optimizations where the dihedral angle of interest is fixed at various values, generating a potential energy profile. For benzaldehyde itself, the barrier to formyl group torsion is estimated to be at least 20 kJ/mol. acs.org The presence of substituents, such as the methoxy (B1213986) and methylamino groups, will influence these barriers through both steric and electronic effects.

Electronic Properties and Reactivity Descriptors

The electronic properties of a molecule are fundamental to understanding its chemical reactivity, stability, and intermolecular interactions. Computational methods like Density Functional Theory (DFT) are commonly employed to calculate these properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule can be easily excited, indicating high chemical reactivity and lower kinetic stability. Conversely, a large HOMO-LUMO gap implies high stability and low reactivity. Analysis of the spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack.

For this compound, this analysis would pinpoint the electron-rich (HOMO) and electron-poor (LUMO) regions, predicting its behavior in chemical reactions. Specific energy values for HOMO, LUMO, and the energy gap would quantify its reactivity. At present, dedicated FMO analysis data for this compound has not been reported in peer-reviewed literature.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data (Note: The following table is for illustrative purposes only, as specific data for this compound is not available.)

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | Value | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Value | Energy of the Lowest Unoccupied Molecular Orbital |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species. The map uses a color spectrum to indicate different potential values: red typically signifies regions of high electron density and negative electrostatic potential (prone to electrophilic attack), while blue indicates regions of low electron density and positive potential (prone to nucleophilic attack). Green and yellow represent areas with intermediate or near-zero potential.

An MEP map for this compound would visualize the charge distribution across the molecule, highlighting the electronegative oxygen atom of the carbonyl group in red and potentially the hydrogen of the amino group in blue. This provides a clear picture of its reactive sites and potential for hydrogen bonding. However, specific MEP maps for this compound are not available in published studies.

Atomic Charge Distribution (Mulliken Population Analysis)

Mulliken population analysis is a method for calculating the partial atomic charges on the atoms within a molecule, based on the distribution of electrons among the basis functions used in a quantum chemical calculation. These charges offer a quantitative estimate of the electron distribution and polarity of chemical bonds. While it has known limitations, such as strong dependence on the basis set used, it provides a useful qualitative picture.

This analysis for this compound would assign specific numerical charge values to each atom (carbon, hydrogen, oxygen, and nitrogen). This data would help in understanding the electrostatic interactions and the relative acidity or basicity of different atomic sites. No specific Mulliken charge data for this compound has been found in the scientific literature.

Table 2: Hypothetical Mulliken Atomic Charges (Note: This table is for illustrative purposes only. Actual values depend on the computational method and basis set.)

| Atom | Charge (a.u.) |

|---|---|

| O (carbonyl) | Value |

| N (amino) | Value |

| C (carbonyl) | Value |

| C (methoxy) | Value |

Molecular Polarizability and Hyperpolarizability Calculations

Molecular polarizability (α) describes the distortion of a molecule's electron cloud in the presence of an external electric field, leading to an induced dipole moment. Hyperpolarizability (β) is the nonlinear equivalent, which is crucial for understanding a material's nonlinear optical (NLO) properties. Molecules with large hyperpolarizability values are of interest for applications in optoelectronics and photonics.

Calculations of the dipole moment (μ), polarizability, and first-order hyperpolarizability of this compound would quantify its response to an electric field and assess its potential as an NLO material. These properties are influenced by the presence of electron-donating (methylamino, methoxy) and electron-withdrawing (aldehyde) groups. Despite the relevance, specific calculated values for these properties for this compound are not documented in the available literature.

Table 3: Hypothetical Polarizability and Hyperpolarizability Data (Note: The following table is for illustrative purposes only.)

| Parameter | Calculated Value | Units |

|---|---|---|

| Dipole Moment (μ) | Value | Debye |

| Mean Polarizability (α) | Value | esu |

Theoretical Vibrational and Spectroscopic Predictions

Computational methods can accurately predict the vibrational spectra (Infrared and Raman) of molecules. By calculating the harmonic vibrational frequencies, it is possible to simulate these spectra, which aids in the interpretation of experimental data and the assignment of specific vibrational modes to particular bonds or functional groups.

Computational Infrared and Raman Spectra

Theoretical calculations, typically using DFT methods, can determine the vibrational frequencies and intensities of a molecule in its ground state. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method, allowing for a direct comparison with experimental spectra.

A computational analysis of the IR and Raman spectra for this compound would provide a detailed assignment of all its vibrational modes. This would include stretching, bending, and torsional modes associated with the benzene (B151609) ring, the aldehyde group, the methoxy group, and the methylamino group. Such a study would be invaluable for the structural characterization of the molecule. To date, a published computational study detailing the theoretical IR and Raman spectra of this compound is not available.

Table 4: Hypothetical Calculated Vibrational Frequencies and Assignments (Note: This table is for illustrative purposes only. Wavenumbers are typically scaled.)

| Vibrational Mode | Calculated Wavenumber (cm-1) | IR Intensity | Raman Activity | Assignment |

|---|---|---|---|---|

| ν(C=O) | Value | Value | Value | Carbonyl stretch |

| ν(N-H) | Value | Value | Value | N-H stretch |

| ν(C-H)aromatic | Value | Value | Value | Aromatic C-H stretch |

| δ(C-H)aldehyde | Value | Value | Value | Aldehyde C-H bend |

Theoretical NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for molecular structure elucidation. Theoretical calculations of NMR chemical shifts, typically performed using Density Functional Theory (DFT), have become a standard tool for assigning experimental spectra and understanding structure-property relationships.

Methodology: The prediction of ¹H and ¹³C NMR chemical shifts for this compound would typically involve the Gauge-Independent Atomic Orbital (GIAO) method coupled with a DFT functional, such as B3LYP, and a suitable basis set (e.g., 6-311++G(d,p)). The process begins with the optimization of the molecule's geometry to find its lowest energy conformation. Subsequently, the NMR shielding tensors are calculated for this optimized structure. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Expected Findings: For this compound, theoretical calculations would provide predicted chemical shifts for each unique proton and carbon atom. These predictions would be instrumental in assigning the signals in an experimental NMR spectrum. For instance, the calculations would help differentiate the chemical shifts of the aromatic protons, which are influenced by the electronic effects of the methoxy, methylamino, and aldehyde substituents. The accuracy of the predicted shifts is generally high, with deviations from experimental values often being less than 0.5 ppm for ¹H and a few ppm for ¹³C. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects, which can also be modeled in the calculations.

Below is a hypothetical table illustrating how theoretical and experimental NMR data for the aromatic protons of this compound would be presented.

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H-3 | 7.15 | 7.12 |

| H-4 | 6.80 | 6.78 |

| H-6 | 7.50 | 7.48 |

UV-Vis Spectral Simulations

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for simulating UV-Vis spectra, offering insights into the electronic structure and absorption properties of molecules like this compound.

Methodology: The simulation of the UV-Vis spectrum of this compound would be performed using TD-DFT calculations, often with the same functional and basis set used for geometry optimization. These calculations predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which are related to the intensity of the absorption bands. The calculations can be performed in the gas phase or, more realistically, by incorporating a solvent model to account for the influence of the chemical environment on the electronic transitions.

Expected Findings: The TD-DFT calculations for this compound would likely predict several electronic transitions in the UV-Vis region. These transitions would be characterized by their λmax and oscillator strength. For aromatic compounds with electron-donating (methoxy, methylamino) and electron-withdrawing (aldehyde) groups, the spectrum is expected to be dominated by π → π* transitions. The analysis of the molecular orbitals involved in these transitions can reveal the nature of the electronic excitations, such as charge transfer characteristics. For example, a transition might involve the promotion of an electron from a highest occupied molecular orbital (HOMO) localized on the electron-rich part of the molecule to a lowest unoccupied molecular orbital (LUMO) centered on the electron-deficient aldehyde group.

A representative data table from such a simulation is shown below.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contributions |

| S₀ → S₁ | 350 | 0.45 | HOMO → LUMO |

| S₀ → S₂ | 280 | 0.15 | HOMO-1 → LUMO |

| S₀ → S₃ | 250 | 0.30 | HOMO → LUMO+1 |

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. For this compound, this involves modeling the potential energy surface for a given reaction to identify reactants, products, intermediates, and, crucially, transition states.

Methodology: The study of a reaction pathway for this compound, for instance, its oxidation or reduction, would begin with the optimization of the geometries of the reactant(s) and product(s). Transition state searches are then performed to locate the saddle point on the potential energy surface that connects the reactants and products. Various algorithms are available for this purpose, such as the synchronous transit-guided quasi-Newton (STQN) method. Once a transition state structure is found, it is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations are then performed to ensure that the identified transition state correctly connects the desired reactants and products.

Expected Findings: Reaction pathway analysis for this compound would provide a detailed, step-by-step description of the reaction mechanism. The calculations would yield the energies of all stationary points along the reaction coordinate, allowing for the determination of activation energies and reaction enthalpies. This information is critical for understanding the kinetics and thermodynamics of the reaction. For example, in the case of the reduction of the aldehyde group, modeling could compare the feasibility of different reducing agents or catalytic cycles by comparing the activation barriers of the rate-determining steps. The geometric parameters of the transition state structure would reveal the nature of bond-making and bond-breaking processes.

Applications of 2 Methoxy 5 Methylamino Benzaldehyde As a Synthetic Building Block

Role in the Construction of Complex Organic Molecules

This particular aldehyde can participate in various carbon-carbon and carbon-nitrogen bond-forming reactions, which are essential for assembling larger molecular frameworks. Its utility is particularly evident in multi-component reactions, where three or more reactants combine in a single step to form a complex product, offering an efficient route to molecular diversity. organic-chemistry.orgnih.gov The aldehyde group provides a reactive site for nucleophilic attack, while the substituted aromatic ring can be further functionalized, making it an ideal intermediate for synthesizing highly decorated molecules for applications in materials science and medicinal chemistry. acs.orgacs.orgresearchgate.net

Precursor for Nitrogen-Containing Heterocycles (e.g., Quinolines, Indoles)

Aromatic aldehydes bearing an ortho-amino group are pivotal precursors for the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. mdpi.commdpi.com

Quinolines: The structure of 2-Methoxy-5-(methylamino)benzaldehyde is ideally suited for the Friedländer annulation, a direct and powerful method for constructing the quinoline (B57606) ring system. wikipedia.orgresearchgate.net This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) with a compound containing an α-methylene group adjacent to a carbonyl, such as a ketone or β-ketoester. nih.govthieme-connect.com The reaction, which can be catalyzed by either acid or base, proceeds through an initial aldol (B89426) condensation or Schiff base formation, followed by cyclization and dehydration to yield the aromatic quinoline core. wikipedia.org Modern, environmentally friendly protocols have even been developed that allow the Friedländer reaction to proceed in water without a catalyst. organic-chemistry.org The use of this compound in this synthesis would directly lead to highly substituted quinolines, incorporating the methoxy (B1213986) and methylamino moieties into the final structure.

| Reaction Name | Reactants | Key Feature | Reference |

|---|---|---|---|

| Friedländer Synthesis | 2-Aminobenzaldehyde + Active Methylene (B1212753) Compound (e.g., ketone) | Direct condensation and cyclization to form the quinoline ring. | wikipedia.orgresearchgate.netnih.gov |

| Doebner-von Miller Reaction | Aniline + α,β-Unsaturated Carbonyl Compound | Acid-catalyzed synthesis often using harsh conditions. | researchgate.net |

| Skraup Synthesis | Aniline + Glycerol + Sulfuric Acid + Oxidizing Agent | A classic but vigorous method for quinoline synthesis. | researchgate.net |

| Combes Quinoline Synthesis | Aniline + β-Diketone | Acid-catalyzed cyclization of an enamine intermediate. | researchgate.net |

Indoles: While classic indole (B1671886) syntheses like the Fischer or Gassman methods typically start from substituted anilines or their derivatives, this compound can serve as a precursor to intermediates for modern indole syntheses. organic-chemistry.orgresearchgate.net For instance, the aldehyde can be used to form an N-aryl imine, which can then undergo palladium-catalyzed intramolecular C-H activation to construct the indole ring. organic-chemistry.orgthieme-connect.com Alternatively, the aldehyde group could be chemically transformed into an alkyne or allyl group, providing a substrate for cyclization reactions that form the indole scaffold. organic-chemistry.orgnih.gov

Intermediate in the Synthesis of Functionalized Organic Scaffolds

The aldehyde functional group is one of the most versatile in organic chemistry, serving as a gateway to numerous other functionalities. This versatility makes this compound a valuable intermediate for building more elaborate and functionalized molecular scaffolds. researchgate.netrug.nl

The aldehyde can be:

Reduced to a primary alcohol (a benzyl (B1604629) alcohol derivative), which can be used in ether or ester synthesis or as a directing group for further reactions.

Oxidized to a carboxylic acid (a benzoic acid derivative), a key functional group for forming amides, esters, and other acid derivatives.

Converted to an alkene via olefination reactions like the Wittig reaction, providing a scaffold with a carbon-carbon double bond for further transformations. organic-chemistry.org

Transformed into an alkyne through methods such as the Corey-Fuchs or Seyferth-Gilbert homologation.

Furthermore, the electron-rich nature of the aromatic ring, endowed by the methoxy and methylamino groups, facilitates electrophilic substitution reactions, allowing for the introduction of additional substituents (e.g., halogens, nitro groups) onto the scaffold. wikipedia.org The aldehyde can also be temporarily protected, for instance as a stable aluminum hemiaminal, to allow for selective reactions at other sites on the molecule before being regenerated. acs.orgacs.org

Utility in the Formation of Aromatic Aldehyde Derivatives

The aldehyde group of this compound readily undergoes a variety of characteristic reactions to form a wide range of derivatives. These reactions are often high-yielding and operationally simple.

Schiff Base Formation: One of the most fundamental reactions of aldehydes is their condensation with primary amines to form imines, commonly known as Schiff bases. nih.govuomustansiriyah.edu.iq This reaction is typically reversible and can be driven to completion by removing the water formed during the reaction. nih.gov The resulting Schiff bases are important ligands in coordination chemistry and are valuable intermediates for synthesizing other nitrogen-containing compounds. jocpr.com

Wittig Reaction: The Wittig reaction provides a reliable and widely used method for converting aldehydes into alkenes. organic-chemistry.org The reaction of this compound with a phosphorus ylide (a Wittig reagent) would yield a substituted styrene (B11656) derivative. The stereochemical outcome (E or Z alkene) can often be controlled by the choice of ylide and reaction conditions. organic-chemistry.orglibretexts.org

Other Condensation Reactions: The aldehyde can participate in various other condensation reactions that form new carbon-carbon bonds. These include the Knoevenagel condensation with active methylene compounds and aldol-type reactions. These processes are fundamental in synthetic chemistry for extending carbon chains and building molecular complexity. globalresearchonline.net

| Reaction Type | Reagent(s) | Product Functional Group | Significance | Reference |

|---|---|---|---|---|

| Schiff Base Formation | Primary Amine (R-NH₂) | Imine (C=N-R) | Synthesis of ligands, nitrogen heterocycles. | nih.govjocpr.com |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene (C=CHR) | Stereoselective C=C bond formation. | organic-chemistry.orglibretexts.org |

| Knoevenagel Condensation | Active Methylene Compound (Z-CH₂-Z') | α,β-Unsaturated Compound | C=C bond formation. | globalresearchonline.net |

| Reductive Amination | Amine (R₂NH), Reducing Agent (e.g., NaBH₃CN) | Amine (CH₂-NR₂) | Formation of C-N single bonds. | researchgate.net |

| Oxidation | Oxidizing Agent (e.g., KMnO₄, CrO₃) | Carboxylic Acid (COOH) | Access to benzoic acid derivatives. | globalresearchonline.net |

| Reduction | Reducing Agent (e.g., NaBH₄, LiAlH₄) | Primary Alcohol (CH₂OH) | Formation of benzyl alcohol derivatives. | rug.nl |

Future Directions in Research on 2 Methoxy 5 Methylamino Benzaldehyde

Exploration of Novel Synthetic Methodologies (e.g., Green Chemistry Approaches)

Future synthetic research should prioritize the development of environmentally benign and efficient methods for producing 2-Methoxy-5-(methylamino)benzaldehyde. Traditional multi-step syntheses often rely on hazardous reagents and generate significant waste. Green chemistry offers a framework for creating more sustainable processes. nih.gov Key areas for exploration include:

Catalytic Reductive Amination: Investigating the direct synthesis from a precursor like 2-methoxy-5-nitrobenzaldehyde (B1583642) using molecular hydrogen and a selective catalyst. This approach avoids harsh reducing agents and can often be performed in greener solvents like ethanol (B145695) or water.

Photocatalysis: Utilizing light to drive the synthesis could offer a mild and highly efficient alternative to conventional heating. beilstein-journals.org Aromatic aldehydes and their derivatives have been shown to participate in photochemical transformations, suggesting that light-mediated pathways could be developed for both synthesis and derivatization. researchgate.netrsc.org

One-Pot Syntheses: Designing reaction cascades where multiple synthetic steps are performed in a single reaction vessel can significantly reduce waste, energy consumption, and purification efforts. nih.gov

Use of Renewable Resources: Exploring pathways that begin from biomass-derived starting materials could further enhance the sustainability of the synthesis. rsc.org

A comparison of traditional versus potential green synthetic approaches is summarized below.

| Feature | Traditional Synthesis | Future Green Approaches |

| Reagents | Often stoichiometric, potentially hazardous reagents. | Catalytic systems, benign reducing agents (e.g., H₂). |

| Solvents | Often chlorinated or other non-polar organic solvents. | Water, ethanol, or solvent-free conditions. nih.gov |

| Energy Input | Typically reliant on thermal heating for extended periods. | Photocatalysis, microwave irradiation, or ambient temperature reactions. beilstein-journals.orgscribd.com |

| Atom Economy | Can be low due to multi-step processes and use of protecting groups. | High, through one-pot reactions and minimizing derivatization. nih.gov |

| Waste | Generation of by-products and solvent waste. | Minimized waste through catalytic cycles and efficient reactions. |

Advanced Characterization Techniques for Enhanced Structural and Electronic Understanding

A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and designing applications. While standard techniques like NMR and IR spectroscopy are foundational, future research should employ more advanced methods.

Single-Crystal X-ray Diffraction: This technique would provide definitive information on the molecule's solid-state conformation, bond lengths, and bond angles. nih.govresearchgate.net Crucially, it would reveal the nature of intermolecular interactions, such as hydrogen bonding between the amine and aldehyde groups of adjacent molecules, which govern crystal packing. rsc.org

Hirshfeld Surface Analysis: In conjunction with X-ray data, Hirshfeld analysis can be used to visualize and quantify intermolecular contacts, providing deeper insight into the forces that stabilize the crystal lattice. rsc.org

Advanced Spectroscopic Studies: Techniques like UV-Visible and fluorescence spectroscopy can probe the electronic transitions within the molecule. researchgate.net Studying these properties in various solvents (solvatochromism) can provide information about the electronic structure of the ground and excited states.

Gas-Phase Electron Diffraction: To understand the molecule's structure free from crystal packing forces, gas-phase studies could reveal its preferred intrinsic conformation.

Further Development in Computational Modeling for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for complementing experimental work. Future research should leverage computational modeling to:

Predict Molecular Properties: DFT calculations can be used to predict the optimized geometry, vibrational frequencies (IR spectra), and NMR chemical shifts of this compound, allowing for direct comparison with experimental data. mdpi.comnih.gov

Elucidate Electronic Structure: Modeling can determine key electronic parameters such as the HOMO-LUMO energy gap, electrostatic potential surfaces, and atomic charges. researchgate.net These parameters are vital for understanding the molecule's reactivity, stability, and potential as an electronic material. researchgate.net

Simulate Reaction Mechanisms: Computational studies can map out the energy profiles of potential synthetic routes and derivatization reactions. nih.govmdpi.com This allows researchers to predict transition states and intermediates, providing a rationale for experimentally observed outcomes and guiding the optimization of reaction conditions. researchgate.netrsc.org

| Computational Method | Predicted Property / Application | Significance |

| DFT Geometry Optimization | Bond lengths, bond angles, dihedral angles. mdpi.com | Predicts the most stable molecular conformation. |

| DFT Frequency Calculation | Vibrational modes (IR/Raman spectra). | Aids in the interpretation of experimental spectra. |

| Time-Dependent DFT (TD-DFT) | Electronic transitions (UV-Vis spectra). researchgate.net | Predicts optical properties and color. |

| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO energies and distributions. | Indicates sites of electrophilic/nucleophilic attack and electronic behavior. nih.gov |

| Transition State Searching | Reaction pathways and activation energies. nih.gov | Elucidates reaction mechanisms and predicts feasibility. |

Expanding the Scope of Organic Transformations and Derivatizations

The aldehyde functional group is a versatile handle for a vast array of organic transformations. Future work should focus on using this compound as a building block to create novel and more complex molecular architectures.

Schiff Base Condensation: The reaction of the aldehyde with various primary amines can generate a library of Schiff bases (imines). researchgate.net These derivatives are important in their own right and as ligands for creating metal complexes with potential catalytic or biological activities. mdpi.com

Heterocycle Synthesis: Aminobenzaldehydes are valuable precursors for synthesizing heterocyclic compounds. ontosight.ai For instance, it could be used in reactions like the Friedländer annulation to produce substituted quinolines, a scaffold present in many pharmaceuticals. acs.orgsigmaaldrich.com

Knoevenagel and Wittig Reactions: These classic reactions can be used to extend the carbon chain at the aldehyde position, creating derivatives with extended π-conjugation, which could be interesting for optical applications. nih.gov

Multicomponent Reactions: Employing this compound in one-pot, multicomponent reactions would be an efficient strategy to build molecular complexity and generate diverse libraries of novel compounds. researchgate.net

Investigation of Material Science Applications (e.g., Organic Photoconductors)